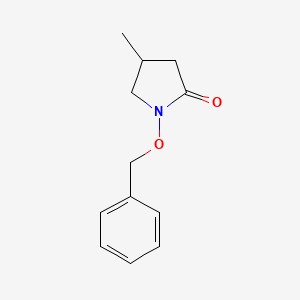

1-(Benzyloxy)-4-methylpyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1-phenylmethoxypyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-10-7-12(14)13(8-10)15-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTJOZDDAXQXMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)N(C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Advanced Derivatization of 1 Benzyloxy 4 Methylpyrrolidin 2 One

Transformations Involving the N-Benzyl Moiety

The N-benzyloxy group serves as a crucial protecting group that can be selectively removed and subsequently functionalized, providing a key handle for molecular diversification.

The removal of the benzyl (B1604629) group from the lactam nitrogen is a critical step to unmask the N-hydroxy functionality or to enable further N-functionalization. The most common and efficient method for this transformation is catalytic hydrogenation. semanticscholar.org This method offers mild reaction conditions and high chemoselectivity, typically leaving other functional groups within the molecule intact.

Hydrogenolytic debenzylation is commonly performed using a palladium catalyst, such as 10% palladium on carbon (Pd/C), under a hydrogen atmosphere. researchgate.net Alternative hydrogen donors, like ammonium (B1175870) formate, can also be used in a process known as catalytic transfer hydrogenation, which can be advantageous for its operational simplicity. semanticscholar.org The reaction is generally clean and provides the debenzylated product in high yield.

In some cases, particularly with complex substrates, acid-facilitated debenzylation offers an alternative route. For instance, while not directly on the title compound, studies on related N-benzyl protected aminopyridinomethylpyrrolidine derivatives have shown that acetic acid can facilitate the removal of the N-benzyl group, a transformation that proved challenging under other conditions. researchgate.netnih.gov

| Reagent/Catalyst | Hydrogen Source | Conditions | Description | Reference |

|---|---|---|---|---|

| Pd/C (10%) | H₂ gas | THF or EtOAc, rt | Standard, high-yield method for hydrogenolytic debenzylation of the lactam nitrogen. | researchgate.net |

| Pd/C (10%) | Ammonium Formate (HCOONH₄) | Methanol, Reflux | A mild and rapid catalytic transfer hydrogenation method for N-debenzylation. | semanticscholar.org |

| Pt/SiO₂ | H₂ gas | 20 °C, 1 atm H₂ | Used for hydrogenation of N-benzyl nicotinamide, a structural mimic, suggesting applicability for N-O bond cleavage under mild conditions. | rsc.org |

| Acetic Acid (AcOH) | - | Heating | Facilitates N-Bn deprotection in complex N-Boc, N-Benzyl double-protected systems. | researchgate.netnih.gov |

Following the removal of the benzyl protecting group, the newly freed lactam nitrogen becomes a nucleophilic center, opening avenues for a wide range of N-functionalization reactions. researchgate.net This two-step sequence of deprotection followed by functionalization is a powerful strategy for creating diverse libraries of pyrrolidinone derivatives.

Alkylation of the lactam nitrogen is a common subsequent transformation. After hydrogenolytic debenzylation, the resulting secondary amine can be readily alkylated using various alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a suitable base like potassium carbonate. acs.orgresearchgate.net This allows for the introduction of a wide array of alkyl or arylmethyl substituents at the nitrogen atom, significantly altering the steric and electronic properties of the molecule.

Beyond simple alkylation, more complex functional groups can be introduced. For example, coupling reactions with activated carboxylic acids or their derivatives can form N-acyl or N-aroyl products. This diversification is crucial for structure-activity relationship (SAR) studies in drug discovery, where modifying the N-substituent can fine-tune biological activity.

Reactivity and Functionalization of the Pyrrolidinone Ring System

The pyrrolidinone ring itself is a rich scaffold for chemical modification, with the carbonyl group and the adjacent α- and β-carbon atoms being primary sites for functionalization.

The lactam carbonyl group in 1-(benzyloxy)-4-methylpyrrolidin-2-one is susceptible to attack by nucleophiles, particularly strong reducing agents and organometallic reagents.

Reduction: The carbonyl can be reduced to a hydroxyl group, transforming the lactam into the corresponding N-benzyloxy-4-methylpyrrolidin-2-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for the reduction of amides and lactams. libretexts.org Unlike ketones or aldehydes, milder reagents such as sodium borohydride (B1222165) (NaBH₄) are generally not effective for this transformation. libretexts.org

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful nucleophiles that can add to the carbonyl carbon. masterorganicchemistry.comlibretexts.org The initial reaction forms a tetrahedral intermediate which, upon acidic workup, can lead to different products. Unlike the reaction with esters where a double addition typically occurs to yield a tertiary alcohol, the reaction with lactams can be more complex. masterorganicchemistry.com The initial adduct can lead to ring-opened keto-amines or other rearranged products depending on the reaction conditions and the nature of the organometallic reagent. lumenlearning.com

| Reagent | Product Type | Mechanism Notes | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Alcohol (pyrrolidinol) | A strong hydride donor is necessary to reduce the resonance-stabilized lactam carbonyl. | libretexts.org |

| Grignard Reagents (e.g., CH₃MgBr) | Ketones (via ring-opening) or Tertiary Alcohols | The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon. The intermediate can undergo ring-opening. | libretexts.orglumenlearning.com |

| Organolithium Reagents (e.g., n-BuLi) | Ketones or Tertiary Alcohols | Similar to Grignard reagents, organolithiums are potent nucleophiles for C-C bond formation at the carbonyl center. | lumenlearning.com |

Introducing substituents at the α- (C3) and β- (C4) positions of the pyrrolidinone ring is a key strategy for building molecular complexity.

α-Functionalization: The protons on the carbon atom alpha to the lactam carbonyl (the C3 position) are acidic and can be removed by a strong, non-nucleophilic base to form an enolate. bham.ac.uklibretexts.org This enolate is a powerful nucleophile that can react with various electrophiles, enabling C-C bond formation at the α-position. masterorganicchemistry.com Common bases for this purpose include lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS). bham.ac.uklibretexts.org Once formed, the enolate can be alkylated with alkyl halides, or used in aldol-type reactions with aldehydes and ketones. This enolate chemistry is a cornerstone of synthetic organic chemistry for the functionalization of carbonyl-containing compounds. masterorganicchemistry.comnumberanalytics.com

β-Functionalization: Direct functionalization at the β-position (C4) is more challenging due to the lack of inherent reactivity. acs.org However, modern synthetic methods have been developed to address this. One strategy involves a "borrowing hydrogen" or dehydrogenation process, where a catalyst temporarily removes hydrogen atoms from the β- and α-positions to form an enamine or enone intermediate. researchgate.net This reactive intermediate can then be attacked by an electrophile at the β-position. For example, B(C₆F₅)₃ has been used to catalyze the redox-neutral β-functionalization of pyrrolidines with isatins. researchgate.net While these methods have been demonstrated on N-aryl pyrrolidines, the principles could be adapted for N-benzyloxy systems.

When introducing new substituents to the chiral 4-methylpyrrolidinone ring, controlling the stereochemistry of the newly formed stereocenters is of paramount importance.

The existing stereocenter at the C4 position, bearing the methyl group, can exert significant stereochemical influence on incoming reagents. This is known as diastereoselective synthesis, where the chiral center in the starting material favors the formation of one diastereomer over another. nih.govacs.org For instance, in the α-alkylation of the enolate, the electrophile will preferentially approach from the face opposite to the existing methyl group to minimize steric hindrance, leading to a trans relationship between the C4-methyl group and the new C3-substituent.

For more predictable and higher levels of stereocontrol, chiral auxiliaries are often employed. york.ac.uk In this context, the pyrrolidinone scaffold itself can act as a chiral auxiliary to direct reactions on a substituent attached to it. However, when functionalizing the ring itself, the inherent chirality of the 4-methyl group is the primary controlling element. The stereochemical outcome of reactions, such as aldol (B89426) additions or Michael additions involving the lactam enolate, is highly dependent on the geometry (E or Z) of the enolate formed and the reaction conditions. bham.ac.ukresearchgate.net Careful selection of the base, solvent, and temperature can influence the enolate geometry and thus control the stereochemistry of the final product. bham.ac.uk

Elucidation of Reaction Mechanisms and Kinetics

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the lactam (a cyclic amide), the N-benzyloxy substituent, and the methyl group at the 4-position of the pyrrolidinone ring. Mechanistic studies on this specific molecule are not extensively detailed in the public domain; however, a comprehensive understanding can be constructed by examining the reactivity of closely related N-alkoxy- and N-benzyl-pyrrolidinones. Key transformations generally involve reactions at the carbon alpha to the carbonyl group and cleavage or modification of the N-O bond.

Detailed Mechanistic Studies of Key Transformations

Detailed mechanistic insights into the key reactions of this compound can be inferred from studies on analogous systems, particularly concerning stereoselective alkylation, a cornerstone of pyrrolidinone chemistry.

The alkylation of chiral, non-racemic tricyclic pyrrolidinones demonstrates the utility of the pyrrolidinone scaffold in directing diastereoselective reactions. clockss.org These reactions typically proceed through the formation of a lithium or sodium enolate, which then reacts with an alkyl halide. clockss.org While these studies focus on more complex fused systems, the fundamental principles of enolate formation and subsequent alkylation are directly applicable to this compound. A critical consideration in the case of N-benzyloxy derivatives is the potential for competing reactions, such as benzylic metallation. clockss.org

A significant transformation for related N-benzyloxy imides is asymmetric allylic alkylation. nih.gov This reaction, which sets a stereogenic quaternary center, is followed by a stereoretentive ring contraction to yield 2,2-disubstituted pyrrolidines. nih.gov The mechanism involves the formation of an enolate which then undergoes alkylation. The benzyloxy group plays a crucial role in the stereochemical outcome of these reactions.

Another key transformation is the hydrolysis of the amide bond. Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon. libretexts.org Nucleophilic attack by water leads to a tetrahedral intermediate. Subsequent proton transfer to the nitrogen atom makes the N-benzyloxyamine a better leaving group, leading to the formation of the corresponding carboxylic acid. libretexts.org In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, and the subsequent elimination of the N-benzyloxyamide anion is followed by an acid-base reaction. libretexts.org

The reduction of the amide functionality in pyrrolidinones typically proceeds via hydride reagents like lithium aluminum hydride (LiAlH4). The mechanism differs from that of esters, as the carbonyl oxygen is eliminated rather than the nitrogen-containing group, leading to the formation of the corresponding amine. libretexts.org

Radical reactions also offer a pathway for the derivatization of related lactam systems. For instance, N-bromo-azetidinones can undergo radical reactions catalyzed by TEMPO for N-sulfenylation. nih.gov While this study is on a β-lactam, it highlights the potential for radical-mediated functionalization at the nitrogen atom of lactams.

Table 1: Mechanistic Overview of Key Transformations Relevant to this compound

| Transformation | General Mechanism | Key Intermediates | Influencing Factors |

| α-Alkylation | Formation of a metal enolate followed by nucleophilic attack on an electrophile. clockss.org | Lithium or Sodium Enolate | Base used, solvent, temperature, nature of the electrophile. clockss.org |

| Asymmetric Allylic Alkylation | Enolate formation and subsequent reaction with an allylic electrophile, often catalyzed by a transition metal. nih.gov | π-allyl metal complex, enolate | Chiral ligands, metal catalyst, nature of the benzyloxy group. nih.gov |

| Acid-Catalyzed Hydrolysis | Protonation of the carbonyl oxygen, nucleophilic attack by water, proton transfer, and elimination of the N-benzyloxyamine. libretexts.org | Protonated carbonyl, tetrahedral intermediate | Acid concentration, temperature. libretexts.org |

| Base-Promoted Hydrolysis | Nucleophilic attack by hydroxide, formation of a tetrahedral intermediate, and elimination of the N-benzyloxyamide anion. libretexts.org | Tetrahedral intermediate | Base concentration, temperature. libretexts.org |

| Reduction (with LiAlH₄) | Nucleophilic addition of hydride to the carbonyl, coordination of aluminum to the oxygen, and subsequent elimination to form an iminium ion, which is then reduced. libretexts.org | Iminium ion intermediate | Hydride reagent, solvent, temperature. libretexts.org |

| Radical N-Functionalization | Initiation to form a radical, reaction with the N-substituted lactam. nih.gov | Nitrogen-centered radical | Radical initiator, solvent, temperature. nih.gov |

Kinetic and Thermodynamic Considerations in Reaction Pathways

The kinetics and thermodynamics of reactions involving this compound are crucial for controlling reaction outcomes and optimizing yields. While specific kinetic data for this compound is scarce, general principles from related systems can be applied.

In the formation of N-nitroso-N-methyl-N-cyclohexylamine from bromhexine (B1221334) and nitrite (B80452), the reaction kinetics were found to be dependent on the square of the nitrite concentration and showed a distinct pH optimum. arxiv.org This highlights the sensitivity of reactions involving nitrogen-containing heterocycles to reactant concentrations and pH, a principle that would likely apply to reactions of this compound. The reaction was also observed to be relatively fast, with a significant portion of the product forming within the first hour. arxiv.org

Thermodynamic studies on amide and amine mixtures reveal the importance of intermolecular interactions. arxiv.org For N,N-dimethylacetamide, a related amide, interactions with amines are influenced by structural effects and the potential for hydrogen bonding. arxiv.org The steric hindrance of the amide group can affect the strength of these interactions. arxiv.org In the context of this compound, the bulky benzyloxy group would sterically influence the approach of reactants and affect the thermodynamics of transition states.

Computational studies on the reactivity of 3-oxo-β-lactams have shown that the reaction pathway can be selectively directed towards different products based on the substituents on the lactam ring. researchgate.net These studies elucidate the underlying mechanisms and the factors that govern the transformations, providing a predictive framework for understanding reactivity. Similar computational approaches could provide valuable kinetic and thermodynamic data for the reactions of this compound.

Table 2: Factors Influencing Kinetics and Thermodynamics of Related Lactam Reactions

| Factor | Influence on Kinetics | Influence on Thermodynamics | Example System |

| Reactant Concentration | Reaction rate is often directly proportional to the concentration of one or more reactants. arxiv.org | Affects the position of equilibrium for reversible reactions. | Nitrosamine formation from bromhexine and nitrite. arxiv.org |

| pH | Can dramatically alter reaction rates by affecting the protonation state of reactants and intermediates. arxiv.org | Can shift the equilibrium by favoring the formation of more stable protonated or deprotonated species. | Nitrosamine formation with a narrow pH optimum. arxiv.org |

| Temperature | Generally increases reaction rates according to the Arrhenius equation. | Affects the Gibbs free energy of the reaction, and thus the equilibrium constant. | Formation of pyrrolidines from chalcones. nih.gov |

| Steric Hindrance | Can decrease reaction rates by impeding the approach of reactants to the reaction center. clockss.org | Can destabilize products or intermediates, shifting the equilibrium. | Alkylation of tricyclic pyrrolidinones. clockss.org |

| Electronic Effects of Substituents | Electron-donating or -withdrawing groups can alter the reactivity of the reaction center. nih.gov | Can stabilize or destabilize reactants, intermediates, and products, affecting the overall energy change of the reaction. | Formation of pyrrolidines from substituted chalcones. nih.gov |

| Solvent | Can influence reaction rates through polarity, proticity, and ability to solvate transition states. | Can affect the relative stability of reactants and products. | Alkylation of pyrrolidinones in different solvents. clockss.org |

Advanced Analytical Methodologies for Structural and Stereochemical Elucidation in Research

High-Resolution Spectroscopic Techniques for Complex Structure Confirmation

Spectroscopic methods provide foundational information regarding the molecular structure, connectivity, and chemical environment of atoms within 1-(Benzyloxy)-4-methylpyrrolidin-2-one.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. For this compound, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D) experiments provides an unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy allows for the identification of distinct proton environments. The spectrum of this compound is expected to show characteristic signals for the aromatic protons of the benzyl (B1604629) group (typically between 7.2-7.4 ppm), the benzylic methylene (B1212753) protons (-O-CH₂-Ph, around 5.0 ppm), and the protons on the pyrrolidinone ring, including the methyl group.

¹³C NMR Spectroscopy complements the proton data by identifying all unique carbon atoms. Key signals include the carbonyl carbon of the lactam (around 175 ppm), the carbons of the aromatic ring (128-135 ppm), the benzylic methylene carbon (around 77 ppm), and the aliphatic carbons of the pyrrolidinone ring.

2D NMR Techniques are essential for confirming connectivity.

COSY (Correlation Spectroscopy) reveals proton-proton coupling relationships, helping to trace the connectivity within the pyrrolidinone ring system.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for establishing the connection between the benzyloxy group and the nitrogen atom of the pyrrolidinone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is particularly useful for determining the relative stereochemistry at the C4 position and for analyzing the molecule's preferred conformation in solution.

Interactive Table 1: Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)

| Atom Position | ¹H Chemical Shift (δ, ppm) (Multiplicity, J Hz) | ¹³C Chemical Shift (δ, ppm) |

| C=O (C2) | - | ~175.0 |

| CH₂ (C3) | ~2.2-2.7 (m) | ~35.0 |

| CH (C4) | ~2.5-2.8 (m) | ~34.0 |

| CH₃ (at C4) | ~1.2 (d, J=~7.0) | ~16.5 |

| CH₂ (C5) | ~3.4-3.6 (m) | ~61.0 |

| O-CH₂-Ph | ~5.0 (s) | ~77.5 |

| C_ipso (Benzyl) | - | ~135.0 |

| C_ortho/meta/para (Benzyl) | ~7.3-7.4 (m) | ~128.0-129.5 |

Note: These are estimated values based on analogous structures. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the unambiguous determination of its elemental formula. For this compound (C₁₂H₁₅NO₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, with deviations typically being less than 5 parts per million (ppm).

Tandem mass spectrometry (MS/MS) is used to analyze fragmentation pathways. By isolating the parent ion and inducing fragmentation, a characteristic pattern of daughter ions is produced, which provides structural confirmation. Key fragmentation pathways for this molecule would likely include:

Loss of the benzyl group: A primary fragmentation would be the cleavage of the benzylic C-O bond, leading to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

Cleavage of the benzyloxy group: Loss of the entire benzyloxy radical or molecule.

Ring opening of the pyrrolidinone: Fragmentation of the lactam ring can produce various smaller ions characteristic of the core structure.

Interactive Table 2: Expected HRMS Data and Key Fragments for this compound

| Ion | Formula | Calculated Exact Mass | Observed Fragment (m/z) | Description |

| [M+H]⁺ | C₁₂H₁₆NO₂⁺ | 206.1176 | ~206.117 | Protonated molecular ion |

| [M+Na]⁺ | C₁₂H₁₅NO₂Na⁺ | 228.0995 | ~228.099 | Sodium adduct |

| Fragment 1 | C₇H₇⁺ | 91.0542 | 91 | Tropylium ion (from benzyl group) |

| Fragment 2 | C₅H₈NO⁺ | 98.0600 | 98 | Fragment from pyrrolidinone ring after loss of benzyloxy group |

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the five-membered lactam ring. This peak is typically observed in the range of 1680-1720 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule (around 2850-3100 cm⁻¹), C-N stretching, and characteristic absorptions for the monosubstituted benzene (B151609) ring (e.g., C-H out-of-plane bending around 700-750 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the carbonyl stretch is also visible in Raman, non-polar bonds often give stronger signals. The aromatic ring C=C stretching vibrations (around 1600 cm⁻¹) are typically strong and provide a clear signature for the benzyl group.

Interactive Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | FT-IR, Raman | 3030 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | FT-IR, Raman | 2850 - 2970 | Medium |

| Amide C=O Stretch | FT-IR | 1680 - 1720 | Strong |

| Aromatic C=C Stretch | Raman | ~1600 | Strong |

| C-N Stretch | FT-IR | 1200 - 1350 | Medium |

| Aromatic C-H Bend (out-of-plane) | FT-IR | 700 - 750 | Strong |

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise spatial arrangement of atoms, bond lengths, bond angles, and torsional angles.

For a chiral molecule like this compound, single-crystal X-ray diffraction is the gold standard for unambiguously determining its absolute configuration (R or S) at the C4 stereocenter, provided a suitable crystal can be grown and anomalous dispersion is used. scispace.comscichemj.org Furthermore, this technique provides invaluable insight into the molecule's solid-state conformation and intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. While specific crystallographic data for this compound is not publicly available, analysis of related structures confirms the utility of this method for the pyrrolidinone class of molecules.

Chromatographic Methods for Purity and Stereoisomer Analysis

Chromatographic techniques are essential for separating components of a mixture, making them indispensable for assessing the purity of a synthesized compound and for analyzing stereoisomers.

Since this compound possesses a stereocenter at the C4 position, it can exist as a pair of enantiomers ((R)- and (S)-isomers). Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. nih.gov

The separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus elute at different retention times. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and have proven effective for a broad range of chiral compounds. nih.gov By integrating the peak areas of the two separated enantiomers, the enantiomeric excess can be accurately calculated. The development of a robust chiral HPLC method is a critical step in any asymmetric synthesis of this compound. jsmcentral.org

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. However, many complex organic molecules, including derivatives of pyroglutamic acid, are not sufficiently volatile for direct GC analysis. Consequently, derivatization is a common and necessary step to increase their volatility. In the context of analyzing compounds structurally related to this compound, such as pyroglutamate (B8496135), derivatization is employed to enable GC-based analysis. nih.govnih.gov

Research on related pyroglutamate compounds has demonstrated the efficacy of a two-step derivatization process involving esterification followed by acylation. nih.govresearchgate.net For instance, pyroglutamate can be converted to its methyl ester (Me) and subsequently derivatized with pentafluoropropionic (PFP) anhydride (B1165640) to yield a Me-PFP derivative suitable for GC-MS analysis. nih.govresearchgate.net This derivatization significantly enhances the volatility of the molecule, allowing for its successful separation and detection.

Another effective derivatization reagent for similar compounds is pentafluorobenzyl bromide (PFB-Br). nih.govresearchgate.net This reagent converts synthetic pyroglutamic acid into its pentafluorobenzyl (PFB) ester, which is amenable to GC-MS analysis, particularly in the electron-capture negative-ion chemical ionization (ECNICI) mode for enhanced sensitivity. nih.govresearchgate.net

The choice of derivatization reagent and reaction conditions is crucial for achieving reproducible and accurate results. The following table summarizes typical derivatization conditions used for related pyroglutamic acid compounds, which could be adapted for this compound.

| Derivatization Step | Reagent | Conditions | Product |

| Esterification | 2 M HCl/CH₃OH | 60 min, 80 °C | Methyl Ester |

| Acylation | Pentafluoropropionic anhydride in ethyl acetate (B1210297) (1:4, v/v) | 30 min, 65 °C | Me-PFP derivative |

| Esterification | Pentafluorobenzyl bromide (PFB-Br) in aqueous acetone | 60 min, 50 °C | Pentafluorobenzyl (PFB) ester |

Once derivatized, the volatile analyte can be injected into the gas chromatograph. The separation is typically performed on a capillary column, and the eluted compounds are detected by a mass spectrometer (MS). The retention time in the chromatogram provides a characteristic identifier for the compound, while the mass spectrum reveals its molecular weight and fragmentation pattern, confirming the molecular structure.

For example, in the GC-MS analysis of a derivatized pyroglutamate, distinct peaks are observed at specific retention times. The mass spectrum of the peak corresponding to the Me-PFP derivative of pyroglutamate would show characteristic ions that confirm its identity. nih.gov The quantification of these derivatives can be performed with high sensitivity using techniques like selected-ion monitoring (SIM) in ECNICI mode. nih.gov

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Studies

Circular dichroism (CD) spectroscopy is an essential tool for investigating the stereochemistry of chiral molecules. nih.gov This technique measures the differential absorption of left- and right-circularly polarized light by a chiral sample. harvard.eduyoutube.com For a chiral molecule like this compound, CD spectroscopy can provide valuable information about its absolute configuration and conformational properties in solution. nih.gov

The CD spectrum is highly sensitive to the three-dimensional arrangement of atoms in a molecule. mdpi.com Therefore, it can be used to distinguish between enantiomers, which will produce mirror-image CD spectra. The sign and magnitude of the Cotton effects in the CD spectrum are characteristic of the stereochemistry of the molecule.

In the context of drug discovery and development, understanding the chirality of a molecule is paramount, as different enantiomers can exhibit distinct pharmacological and toxicological properties. nih.gov CD spectroscopy is a technique of choice for determining the stereochemistry of chiral drugs and for monitoring molecular recognition phenomena. nih.gov

The application of CD spectroscopy is not limited to small molecules. It is also widely used to study the secondary and tertiary structures of biomolecules like proteins and nucleic acids. missouri.edunih.gov For instance, the far-UV region of the CD spectrum (185-250 nm) can be used to determine the secondary structure of proteins, such as the content of α-helices and β-sheets. harvard.edu The near-UV region (260-320 nm) provides information about the tertiary structure by probing the environment of aromatic amino acid side chains. researchgate.net

While specific CD spectral data for this compound is not detailed in the provided context, the general principles of the technique underscore its importance for the stereochemical elucidation of this chiral compound. The following table outlines the key applications and the type of information that can be obtained from CD spectroscopy.

| Spectral Region | Wavelength Range | Information Obtained |

| Far-UV | 185 - 250 nm | Determination of secondary structure (for peptides and proteins), confirmation of stereochemistry in small molecules. harvard.edu |

| Near-UV | 260 - 320 nm | Information on tertiary structure (for proteins), insights into the local environment of chromophores. researchgate.net |

The study of related glutamic acid derivatives has shown that interactions with other molecules can influence their structure, and these changes can be monitored by CD spectroscopy. nih.gov For example, the interaction of poly-L-glutamic acid with a porphyrin derivative was studied using a combination of vibrational and electronic CD spectroscopies, revealing how non-covalent interactions affect the polymer's structure. nih.gov This highlights the utility of CD spectroscopy in probing the conformational dynamics of molecules in solution.

Applications and Strategic Role in Advanced Chemical Synthesis and Tool Development

1-(Benzyloxy)-4-methylpyrrolidin-2-one as a Chiral Building Block in Asymmetric Synthesis

The pyrrolidin-2-one, or γ-lactam, structure is a key feature in numerous biologically active compounds. molaid.com The inherent chirality of substituted pyrrolidines makes them valuable building blocks in asymmetric synthesis, where the goal is to produce a single, desired enantiomer of a target molecule. googleapis.com Chiral pyrrolidine (B122466) derivatives, sourced from precursors like proline, are widely used as chiral synthons for a broad spectrum of natural products, including various alkaloids.

While direct examples detailing the use of this compound as a chiral auxiliary are not extensively documented in peer-reviewed literature, its role is implied in synthetic strategies aimed at producing enantiomerically pure compounds. For instance, in the synthesis of novel therapeutic agents, diastereomeric derivatives can be formed using a chiral auxiliary, which are then separated chromatographically. wikipedia.org The subsequent removal of the chiral group affords the individual enantiomers. wikipedia.org This general strategy is a cornerstone of asymmetric synthesis. googleapis.com The enantiomers of 4-methyl-substituted pyrrolidin-2-ones are of interest for their potential as neurological disorder treatments, with specific isomers showing preferential activity. wikipedia.org

Utilization as a Synthetic Intermediate for Complex Molecular Architectures

The γ-lactam ring is a robust and versatile intermediate for the construction of more complex molecular frameworks, particularly alkaloids. researchgate.net Synthetic strategies often employ lactams as key precursors that allow for the stepwise and controlled introduction of functionality, ultimately leading to intricate cyclic systems. researchgate.net

Pyrrolidin-2-one derivatives are particularly useful for accessing polycyclic structures like indolizidines and benz[g]indolizidines. evitachem.com A common approach involves the reaction of donor-acceptor cyclopropanes with primary amines to form 1,5-substituted pyrrolidin-2-ones, which can then be elaborated into more complex heterocyclic systems. evitachem.com The N-benzyloxy group, as present in this compound, is a stable protecting group that can be removed under hydrogenolysis conditions at a later stage of a synthetic sequence, revealing a secondary amine that can participate in further cyclization reactions. wikipedia.org This strategic placement of a latent reactive site makes N-benzyloxy-γ-lactams valuable intermediates in the total synthesis of natural products. researchgate.net

Precursor for the Synthesis of Diverse Heterocyclic Systems

The pyrrolidin-2-one scaffold can be chemically transformed into other important heterocyclic systems. These transformations often involve ring-opening, ring-expansion, or rearrangement reactions, providing access to a diversity of molecular architectures from a common precursor.

For example, the lactam ring can undergo ring-opening reactions under basic conditions. N-Methyl-2-pyrrolidone (NMP), a related compound, undergoes reversible ring opening with sodium hydroxide (B78521) to yield sodium N-methyl-4-aminobutyrate. tbzmed.ac.ir This reactivity highlights the potential for the amide bond in this compound to be cleaved, providing a linear intermediate that could be recyclized to form different ring systems, such as piperidines or other heterocycles, depending on the reaction conditions and subsequent synthetic steps.

Furthermore, γ-lactams can be precursors to piperidine (B6355638) derivatives, which are among the most prevalent nitrogen-containing ring systems in FDA-approved drugs. While numerous methods exist for piperidine synthesis, including the reduction of pyridines and various cyclization strategies, the transformation of pyrrolidine derivatives represents a viable, though less common, route.

Design and Synthesis of Chemical Probes and Tools for Biological Research

The inherent drug-like properties of the pyrrolidinone scaffold make it an excellent starting point for the design of chemical probes and tools to investigate biological systems.

The synthesis of isotopically labeled compounds is crucial for a variety of mechanistic studies in chemistry and pharmacology, including metabolism studies and receptor binding assays. However, based on the available literature, the development of isotopically labeled derivatives of this compound has not been specifically reported.

The 4-methylpyrrolidin-2-one (B1348647) core has been utilized as a scaffold to develop compounds that interact with specific biological targets. A notable example is the synthesis and evaluation of derivatives as antagonists of the N-Methyl-D-aspartate (NMDA) receptor, a key player in neuronal signaling. wikipedia.org Over-activation of this receptor is linked to neurodegenerative conditions, making its antagonists potential therapeutic agents. wikipedia.org

In one study, a series of 4-methylpyrrolidin-2-one derivatives were synthesized and tested for their ability to displace specific binding at the glycine (B1666218) co-agonist site of the NMDA receptor. The compounds, which feature the cis configuration between substituents at the 3 and 4 positions, demonstrated notable inhibitory activity. wikipedia.org

| Compound Structure | Displacement of Specific Binding (IC50) |

|---|---|

| Cis-3,4-substituted 4-methylpyrrolidin-2-one derivatives | < 20 µM |

These findings underscore the value of the this compound scaffold in medicinal chemistry for generating and testing new molecules to probe and modulate the function of important biological targets like neuronal receptors. wikipedia.org

Applications in Catalyst or Ligand Design

Chiral pyrrolidine-based structures are frequently employed as ligands in asymmetric metal catalysis, where they can induce high levels of stereoselectivity in chemical reactions. Ligands derived from proline and other pyrrolidine derivatives are central to the construction of homochiral coordination polymers and other sophisticated catalytic systems. These ligands often feature specific functional groups appended to the pyrrolidine ring that coordinate to a metal center, creating a chiral environment that directs the outcome of a catalyzed reaction. tbzmed.ac.ir

Despite the prevalence of pyrrolidine-based ligands, the application of this compound specifically for the design and synthesis of chiral catalysts or ligands is not documented in the reviewed scientific literature.

Future Research Directions and Emerging Trends in Pyrrolidin 2 One Chemistry

Development of Novel and Highly Efficient Synthetic Pathways

The synthesis of the pyrrolidinone scaffold has moved beyond traditional methods, with a focus on efficiency, atom economy, and complexity generation in a single step.

Multicomponent Reactions (MCRs): These reactions are gaining prominence as they combine three or more reactants in a single operation to form a product that contains portions of all starting materials. tandfonline.com This approach offers significant advantages, including reduced synthesis time, lower solvent consumption, and simplified purification processes. tandfonline.com For instance, new synthetic routes for pyrrolidin-2-one derivatives have been developed using MCRs that proceed via intermediates like azomethine ylides. tandfonline.comtandfonline.com

Cascade (Domino) Reactions: Researchers are designing elegant cascade reactions that create complex pyrrolidine (B122466) structures with high stereoselectivity. A notable example is the one-pot nitro-Mannich/hydroamination cascade, which uses a combination of base and gold(I) catalysts to construct substituted pyrrolidines with three stereocentres in high yields. nih.gov Another innovative method involves the ring contraction of piperidine (B6355638) derivatives to selectively form pyrrolidin-2-ones. rsc.org

1,3-Dipolar Cycloadditions: This classical method remains a powerful tool for constructing the five-membered pyrrolidine ring. nih.gov The reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) is extensively studied for creating highly substituted and stereochemically complex pyrrolidines. nih.gov The choice of reactants and catalysts plays a crucial role in controlling the regio- and stereoselectivity of the final product. nih.gov

| Synthetic Pathway | Key Features | Advantages |

| Multicomponent Reactions (MCRs) | 3+ reactants in one pot | High efficiency, atom economy, reduced waste |

| Cascade (Domino) Reactions | Multiple bond-forming events in one sequence | Builds molecular complexity quickly, high stereocontrol |

| 1,3-Dipolar Cycloadditions | Forms 5-membered rings from a dipole and dipolarophile | Versatile for creating substituted pyrrolidines |

Exploration of Undiscovered Reactivity Patterns of the Pyrrolidinone Core

The pyrrolidinone scaffold is rich in chemical functionality, offering numerous possibilities for novel transformations. The non-planar, puckered nature of the saturated ring, a phenomenon known as "pseudorotation," combined with the sp3-hybridized carbons, allows for precise three-dimensional exploration of chemical space. nih.govresearchgate.net

Future research is focused on leveraging these features. For example, substituents on the pyrrolidine ring can significantly influence its basicity and conformational preferences, which in turn dictates its reactivity. nih.gov Scientists are exploring selective C-H functionalization at different positions of the ring to introduce new pharmacophore groups, a strategy that could lead to new classes of pyrrolidine-containing drugs. mdpi.com The lactam moiety within the ring is also a site of interest for ring-opening reactions or derivatization to access different heterocyclic systems. This exploration aims to move beyond known reactions and uncover fundamentally new ways to modify and utilize the pyrrolidinone core.

Integration with Advanced Automation and Robotics in Chemical Synthesis

The synthesis of complex molecules like pyrrolidinone derivatives is being revolutionized by automation and robotics. Traditional manual synthesis is often labor-intensive and prone to human error. nih.gov

Automated Synthesis Platforms: Robotic systems are being developed to perform multistep chemical reactions with high precision and reproducibility. nih.gov These platforms can handle tasks like weighing starting materials, managing reaction conditions (temperature, mixing), and performing purification. uva.nl

Flow Chemistry: The integration of robotics with flow chemistry, where reactions are run in a continuous stream through a network of tubes, allows for precise control over parameters like reaction time and temperature. uva.nl This often leads to higher yields, improved safety, and easier scalability.

Artificial Intelligence (AI): AI-driven machine learning is being coupled with robotic systems to create autonomous discovery platforms. uva.nl A system dubbed 'RoboChem' can intelligently explore reaction conditions, identify the optimal pathway for a target molecule, and learn from the results to predict outcomes for new reactions. uva.nl Such systems can optimize the synthesis of 10-20 molecules in a week, a task that might take a chemist several months. uva.nl This acceleration in synthesis and data generation is poised to significantly speed up the discovery of new drugs and materials. uva.nlchemistryworld.com

Expanding Applications in Interdisciplinary Research Domains

While the pyrrolidine core is a well-established scaffold in medicinal chemistry for developing treatments for a wide range of diseases, its applications are expanding into other scientific fields. frontiersin.orgnih.gov

Organocatalysis: Chiral pyrrolidine derivatives, particularly those derived from proline, are highly effective organocatalysts. mdpi.com They are used to promote various enantioselective transformations in an environmentally friendly way, avoiding the need for heavy metals. mdpi.com Research focuses on designing new pyrrolidine-based catalysts with enhanced activity and selectivity for increasingly complex reactions. mdpi.com

Materials Science: Pyrrolidinone derivatives are used as monomers in the synthesis of advanced polymers. N-vinylpyrrolidone, for example, is polymerized to create polyvinylpyrrolidone (B124986) (PVP), a biocompatible polymer with applications ranging from pharmaceutical tablet formulation to dispersants in nanoparticle synthesis. researchgate.net

Agrochemicals: The diverse biological activities of pyrrolidine derivatives make them attractive candidates for the development of new herbicides and pesticides. frontiersin.org

| Research Domain | Application of Pyrrolidin-2-ones |

| Organocatalysis | Chiral catalysts for asymmetric synthesis |

| Materials Science | Monomers for advanced polymers (e.g., PVP) |

| Agrochemicals | Scaffolds for potential new herbicides and pesticides |

| Medicinal Chemistry | Core structure in drugs for various diseases (anticancer, antiviral, etc.) |

Sustainable and Eco-Friendly Methodologies for Scalable Synthesis

The principles of "green chemistry" are becoming central to the development of synthetic routes for pyrrolidin-2-ones, aiming to make chemical production more sustainable and scalable.

Alternative Energy Sources: Techniques like microwave-assisted organic synthesis (MAOS) and ultrasound irradiation are being used to accelerate reactions. nih.govrsc.org These methods often lead to shorter reaction times, cleaner reaction profiles, and higher yields compared to conventional heating. rsc.org

Green Solvents and Catalysts: There is a strong push to replace hazardous organic solvents with more environmentally benign alternatives, such as water or ethanol (B145695). rsc.org In one example, the synthesis of substituted 3-pyrrolin-2-ones was achieved using ultrasound in an ethanolic solution with citric acid, a green and inexpensive additive, eliminating the need for harmful reagents. rsc.org

Atom Economy: Synthetic strategies like multicomponent and cascade reactions are inherently greener as they maximize the incorporation of atoms from the starting materials into the final product, thus minimizing waste. tandfonline.com These sustainable methodologies are crucial for the large-scale industrial production of pyrrolidinone-based compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Benzyloxy)-4-methylpyrrolidin-2-one in laboratory settings?

- Methodological Answer: The compound is typically synthesized via Pd-catalyzed cross-electrophile coupling or SmI₂-mediated radical coupling. For example, Pd-catalyzed dialkylation of iodobenzene derivatives with pyrrolidinone precursors can introduce the benzyloxy and methyl groups. Reaction optimization often involves varying ligands (e.g., XPhos), solvents (THF or DMF), and temperature (80–120°C) to achieve >70% yield . SmI₂-mediated coupling, as demonstrated in chiral pyrrolidinone syntheses, requires strict anhydrous conditions and low temperatures (-60°C) to prevent racemization .

Q. Which spectroscopic techniques are effective for characterizing this compound?

- Methodological Answer:

- ¹H/¹³C NMR: Key signals include the benzyloxy protons (δ 4.4–4.5 ppm as a doublet) and the pyrrolidinone carbonyl carbon (δ ~170 ppm) .

- LC-HRMS: Used to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns. For example, HRMS accuracy within 1 ppm is critical for distinguishing regioisomers .

- IR Spectroscopy: The lactam carbonyl stretch (1715–1720 cm⁻¹) and benzyl ether C–O vibrations (1100–1250 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in Pd-catalyzed syntheses?

- Methodological Answer:

- Catalyst Screening: Test Pd(OAc)₂ with bidentate ligands (e.g., dppf) to enhance C–H activation efficiency .

- Solvent Effects: Polar aprotic solvents (DMF, DMA) improve solubility of iodobenzene precursors but may increase side reactions. Co-solvents like t-BuOH can stabilize intermediates .

- Temperature Gradients: Higher temperatures (100–120°C) accelerate coupling but risk decomposition. Kinetic monitoring via TLC or in-situ IR is advised .

Q. What mechanistic insights exist for SmI₂-mediated coupling reactions involving this compound?

- Methodological Answer: SmI₂ acts as a single-electron reductant, generating benzyl radicals that undergo regioselective addition to the pyrrolidinone carbonyl. Isotopic labeling (e.g., D₂O quenching) and EPR spectroscopy have identified radical intermediates. Competing pathways (e.g., over-reduction to alcohols) are mitigated by HMPA as a coordinating ligand .

Q. How are stereochemical outcomes controlled during functionalization of the pyrrolidinone core?

- Methodological Answer: Chiral auxiliaries (e.g., 4-methoxybenzyl groups) or asymmetric catalysis (e.g., Evans’ oxazolidinones) enforce enantioselectivity. For example, (4S,5R)-configured derivatives are synthesized using optically pure starting materials and chiral Pd catalysts, achieving >90% ee .

Q. What strategies resolve contradictions in reported yields for similar reactions?

- Methodological Answer:

- Byproduct Analysis: LC-MS or GC-MS identifies impurities (e.g., dehalogenated byproducts in Pd-catalyzed reactions) .

- Replication Studies: Reproduce reactions under standardized conditions (e.g., inert atmosphere, reagent purity >99%) to isolate variables like moisture sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.